
Ethyl 6-chloro-4-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is an ester derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of ethyl 6-chloronicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of a falling film reactor for the chlorination step, followed by esterification, can streamline the production process. This method allows for better control over reaction parameters and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-chloro-4-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and organoboron reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the compound to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed:
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Aminated or Thiolated Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 6-chloro-4-iodonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 6-chloronicotinate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 4-iodonicotinate: Lacks the chlorine atom, affecting its substitution patterns.
Ethyl 6-chloro-2-iodonicotinate: Similar structure but with different substitution positions, leading to distinct reactivity and applications.
Uniqueness: Ethyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a versatile platform for various chemical transformations and enhances its potential in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClINO2 |
|---|---|
Poids moléculaire |
311.50 g/mol |
Nom IUPAC |
ethyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3 |
Clé InChI |
QVEJSVDWDUIPDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


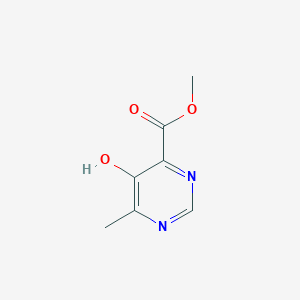
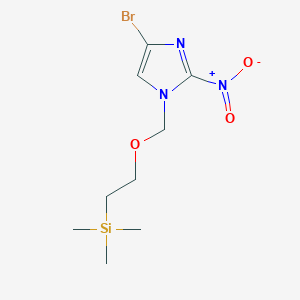

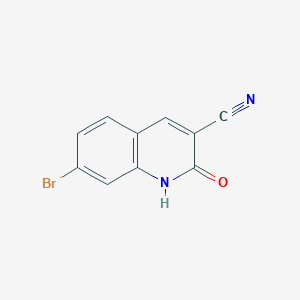


![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

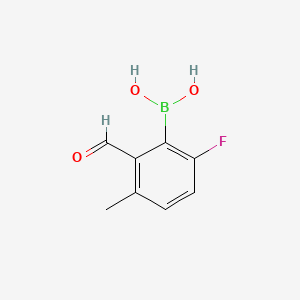
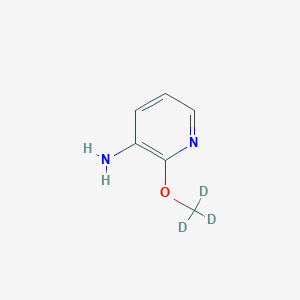
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
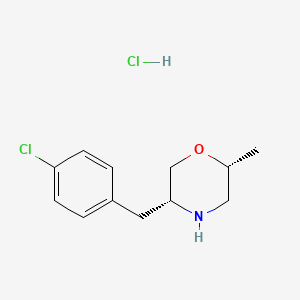
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
